2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one

Description

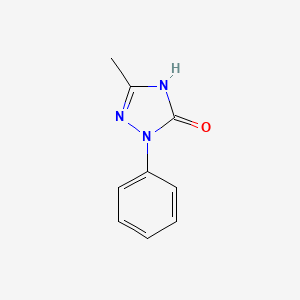

2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one (CAS 22863-24-7) is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5 and a phenyl group at position 2. Its molecular formula is C9H9N3O (molecular weight: 175.19 g/mol), and it exists as a brown crystalline powder with a melting point of 154–156°C . The compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, with reported antimicrobial properties . The triazole ring’s nitrogen-rich structure enables diverse reactivity, making it a versatile scaffold for derivatization .

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-10-9(13)12(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBMZCGEAIGPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with a suitable ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. Its triazole ring allows for various chemical modifications, making it valuable in the development of more complex molecules.

Table 1: Chemical Reactions Involving 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form oxides. |

| Reduction | Capable of undergoing reduction reactions. |

| Substitution | The triazole ring can react with electrophiles or nucleophiles. |

Biology

Research indicates that this compound exhibits potential antimicrobial and antioxidant properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Medicine

The pharmacological properties of this compound have been explored for potential therapeutic applications.

Table 2: Pharmacological Properties

| Property | Effect |

|---|---|

| Antimicrobial | Effective against bacterial infections |

| Antioxidant | Scavenges free radicals |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Study: Therapeutic Potential

A preliminary investigation assessed the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, highlighting its potential for treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its stability and reactivity.

Table 3: Industrial Uses

| Application | Description |

|---|---|

| Dyes | Used as an intermediate in dye synthesis |

| Pigments | Contributes to color stability in formulations |

Mechanism of Action

The mechanism of action of 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of triazolone derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations:

- Substituent Position : The target compound’s 2-phenyl and 5-methyl groups contrast with PRR846’s 4-(4-chlorophenyl) substitution. Position 4 substitutions (e.g., PRR846) often enhance pharmacological targeting, while position 2 groups (as in the target compound) influence steric effects in synthesis .

- Functional Groups : Mercapto-oxadiazole (Compound 13) and nitro (NTO) groups introduce distinct reactivities. Mercapto-oxadiazole enhances antimicrobial activity via thiol-mediated interactions, whereas nitro groups confer explosive properties .

- Electron-Donating Groups : Ethoxy and methoxy substituents () improve solubility and electronic properties, making them preferable in CNS drug design .

Antimicrobial Activity

- The target compound exhibits moderate antimicrobial activity, while derivatives like Compound 13 (with a mercapto-oxadiazole moiety) show significantly higher efficacy against Gram-positive and Gram-negative pathogens . Biheterocyclic triazolones (e.g., combined triazolone-thiadiazole derivatives) also outperform the target compound due to synergistic effects .

Pharmacological Targeting

Thermodynamic and Computational Studies

Antimicrobial Derivatives

Explosive Materials

Drug Design Innovations

Biological Activity

2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one (CAS Number: 22863-24-7) is a heterocyclic compound characterized by its triazole ring structure. The molecular formula is , and it has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered ring consisting of three nitrogen atoms and two carbon atoms. Its structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-amino-1,2,4-triazole with a suitable ketone or aldehyde under acidic or basic conditions. This process yields high purity and yield when optimized for industrial production .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values have been recorded in the range of 50–100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The compound's antioxidant properties have been investigated through various assays. It demonstrates a strong ability to scavenge free radicals, which is attributed to its triazole structure that enhances electron donation capabilities. The antioxidant activity was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay with an IC50 value of approximately 25 µg/mL .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction mechanisms .

The proposed mechanism for its biological activity includes:

- Interference with DNA synthesis : The compound may inhibit enzymes involved in DNA replication.

- Induction of oxidative stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.

- Modulation of cell signaling pathways : It may affect pathways related to cell survival and proliferation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of triazole compounds including this compound. The results demonstrated that modifications at the phenyl ring significantly enhanced antimicrobial activity against Gram-positive bacteria.

Clinical Trials for Anticancer Applications

Preliminary clinical trials are underway to assess the safety and efficacy of this compound in patients with advanced solid tumors. Early results indicate promising outcomes in terms of tumor reduction and patient tolerance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one, and how can purity be maximized?

- Methodology : The compound is typically synthesized via a two-step process. First, 2,4-dihydro-3H-1,2,4-triazol-3-one (TO) is prepared by reacting semicarbazide with formic acid under reflux. Subsequent nitration or alkylation introduces substituents like phenyl and methyl groups . For purity, recrystallization using ethanol or acetonitrile is recommended, with monitoring via TLC or HPLC .

- Key Parameters : Solvent choice (polar aprotic solvents enhance yield), reaction time (5–12 hours for alkylation), and stoichiometric ratios (e.g., 1:1 for bromoacetophenone) are critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodology :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve tautomeric forms and substituent positions (e.g., methyl at C5 vs. phenyl at C2) .

- X-ray Diffraction : Single-crystal X-ray analysis confirms planar triazolone rings and intermolecular hydrogen bonding, as shown in derivatives like 4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl-2,4-dihydro-triazol-3-one .

Q. How does solvent polarity affect solubility and purification of triazol-3-one derivatives?

- Methodology : Solubility in polar solvents (e.g., DMSO, ethanol) is higher due to hydrogen-bonding interactions with the triazolone core. Recrystallization in ethanol/water mixtures (3:1 v/v) optimizes purity for derivatives like 4-amino-2-[(4-aryl-5-sulphanyl-4H-triazol-3-yl)methyl]-5-(4-methylphenyl)-triazol-3-ones .

Advanced Research Questions

Q. How can tautomeric equilibria (e.g., keto-enol) be analyzed experimentally and computationally?

- Methodology :

- Experimental : IR spectroscopy identifies C=O stretching (1670–1700 cm⁻¹) and enol C–O bands (1250–1300 cm⁻¹). Variable-temperature NMR detects dynamic tautomerism .

- Computational : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates energy differences between tautomers. Exact exchange terms improve accuracy for thermochemical properties .

Q. What computational models best predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodology :

- DFT : B3LYP/6-31G(d) optimizes transition states for alkylation reactions (e.g., with bromoacetophenone). Local spin-density and gradient corrections in exchange-correlation functionals reduce errors in activation energy predictions (<3 kcal/mol) .

- Molecular Dynamics (MD) : Rigid-molecule approximations with Lennard-Jones potentials model crystal packing and thermal expansion, validated against experimental lattice parameters .

Q. How can structure-activity relationships (SAR) guide pharmacological applications?

- Methodology :

- Biological Screening : Derivatives with electron-withdrawing groups (e.g., nitro at C5) exhibit enhanced antimicrobial activity. Mannich base derivatives are synthesized via microwave-assisted reactions (60–80°C, 300 W) and tested against Gram-positive bacteria .

- SAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with antifungal potency, using Hammett constants for substituent effects .

Q. What strategies resolve contradictions in reported reaction yields for triazol-3-one functionalization?

- Methodology :

- Reaction Optimization : Continuous-flow microreactors improve nitration efficiency by controlling exothermicity and residence time (e.g., 2.5 minutes at 50°C) .

- Byproduct Analysis : LC-MS identifies intermediates like 5-nitro derivatives, which may form under excess HNO₃ conditions .

Q. How can crystal engineering enhance the compound’s application in energetic materials?

- Methodology : Co-crystallization with nitro groups (e.g., 5-nitro-triazol-3-one) improves thermal stability (decomposition >250°C) and reduces sensitivity. Hydrogen-bonding networks are engineered via solvent evaporation under controlled humidity .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in alkylation yields (50–85%) arise from residual moisture or incomplete deprotonation. Anhydrous conditions (e.g., Na/EtOH) and inert atmospheres mitigate this .

- Biological Activity : Conflicting MIC values for antifungal derivatives are resolved by standardizing agar dilution methods (CLSI M38-A2) and controlling inoculum density (1–5 × 10⁴ CFU/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.